molecular formula C24H24N2OS2 B12486515 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone

Cat. No.: B12486515
M. Wt: 420.6 g/mol
InChI Key: BWWNKJNZCREQQV-UHFFFAOYSA-N
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Description

1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ETHANONE is a complex organic compound that features both quinoline and thiophene moieties. These structural elements are often found in compounds with significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their coupling. Typical synthetic routes might include:

    Formation of Quinoline Ring: This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.

    Formation of Thiophene Ring: This can be synthesized via the Gewald reaction or Paal-Knorr synthesis.

    Coupling Reactions: The final step would involve coupling the quinoline and thiophene derivatives under specific conditions, possibly using reagents like palladium catalysts.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Pharmacology: The compound might exhibit biological activity, making it a candidate for drug development.

    Biochemistry: Could be used in studies of enzyme interactions or as a probe in biochemical assays.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents, particularly if it shows activity against specific biological targets.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine or quinine, which have well-known pharmacological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in various chemical applications.

Uniqueness

The unique combination of quinoline and thiophene moieties in this compound could confer distinct properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H24N2OS2

Molecular Weight

420.6 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C24H24N2OS2/c27-24(26-13-5-8-17-7-1-4-11-21(17)26)16-29-23-15-19(22-12-6-14-28-22)18-9-2-3-10-20(18)25-23/h1,4,6-7,11-12,14-15H,2-3,5,8-10,13,16H2

InChI Key

BWWNKJNZCREQQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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